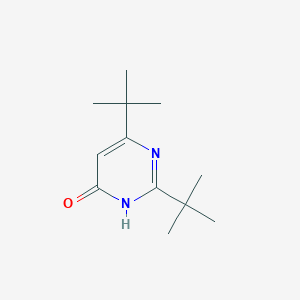
5,7-difluoroquinazolin-4(3H)-one
Overview
Description
5,7-Difluoroquinazolin-4(3H)-one (DFQ) is a heterocyclic compound with the molecular formula C6H3F2N3O. It is a member of the quinazoline family, which has been widely studied for its potential applications in medicinal chemistry and drug discovery. DFQ has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, antifungal, and antiviral properties. In addition, DFQ has been used in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Photophysical and Electrochemical Properties
Photophysical and Electrochemical Studies : 5,7-difluoroquinazolin-4(3H)-one derivatives have been studied for their optical and electrochemical properties, which include UV-Vis absorption, fluorescence spectroscopy, life time, and cyclic voltammetry measurements. Quantum yield and solvent effects were investigated, and Density Functional Theory (DFT) computations supported the experimental findings. These derivatives exhibited moderate to good anticancer activities, as evaluated at the National Cancer Institute, NIH, Bethesda, USA (Kamble et al., 2017).
Synthesis Methods and Catalysis
Gallium(III) Triflate-Catalyzed Synthesis : A method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones has been established using gallium(III) triflate as a catalyst. This one-pot reaction utilizes isatoic anhydride, ammonium acetate (or amines), and aldehydes, yielding products with good to excellent yields and high selectivity (Chen et al., 2008).
Eco-Friendly Synthesis in Ionic Liquids : An eco-friendly approach has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid-water solvent systems without the need for an additional catalyst. The cyclocondensation of anthranilamides and aldehydes or a one-pot three-component cyclocondensation of isatoic anhydrides, ammonium acetate, and aldehydes in these solvent systems has shown to produce high yields (Chen et al., 2007).
Synthesis Promoted by Low-Valent Titanium : Low-valent titanium reagent (TiCl4-Zn system) has been used to promote the synthesis of dihydroquinazolin-4(3H)-ones from o-nitrobenzamides and aromatic aldehydes or cyclones. The method provides moderate to high yields and offers advantages such as easy accessibility to starting materials and convenient manipulation (Da, 2004).
Biological Activity and Applications
Anticancer Activity : Several derivatives of 5,7-difluoroquinazolin-4(3H)-one have shown promising anticancer activities, with moderate to good results in inhibiting cancer cell growth. The compounds were characterized by various analytical techniques and evaluated for their anticancer activity at the National Cancer Institute, NIH, Bethesda, USA (Kamble et al., 2017).
Inhibitors of Plasmepsins in Malaria : 2-Aminoquinazolin-4(3H)-ones were identified as a novel class of malaria digestive vacuole plasmepsin inhibitors. These compounds exhibit activity against digestive Plms I, II, and IV, showing potential as leads for future antimalarial agents. The compounds also displayed cell-based growth inhibition of Plasmodium falciparum, suggesting their utility in malaria treatment (Rasina et al., 2016).
properties
IUPAC Name |
5,7-difluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRRDUOMDYXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CNC2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474997 | |
| Record name | 5,7-Difluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379228-58-7 | |
| Record name | 5,7-Difluoro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-difluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)



![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)


![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)
![Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1417556.png)

![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)